2-Cyclopropyl-1-methyl-5-nitro-1h-benzimidazole
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Overview
Description
2-Cyclopropyl-1-methyl-5-nitro-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry. The presence of a nitro group at the 5-position and a cyclopropyl group at the 2-position makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-1-methyl-5-nitro-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with cyclopropyl methyl ketone in the presence of a nitro-substituted reagent. The reaction is usually carried out under acidic conditions to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include steps for purification, such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-1-methyl-5-nitro-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation or other reducing agents.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-Cyclopropyl-1-methyl-5-amino-1H-benzo[d]imidazole.
Reduction: Formation of 2-Cyclopropyl-1-methyl-5-amino-1H-benzo[d]imidazole.
Substitution: Formation of various substituted benzimidazoles depending on the nucleophile used.
Scientific Research Applications
2-Cyclopropyl-1-methyl-5-nitro-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-1-methyl-5-nitro-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with DNA synthesis, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-nitro-1H-benzo[d]imidazole
- 2-Cyclopropyl-1H-benzo[d]imidazole
- 5-Nitro-1H-benzo[d]imidazole
Uniqueness
2-Cyclopropyl-1-methyl-5-nitro-1H-benzo[d]imidazole is unique due to the presence of both a cyclopropyl and a nitro group, which confer distinct chemical and biological properties. The cyclopropyl group can enhance the compound’s stability and lipophilicity, while the nitro group contributes to its reactivity and potential biological activities .
Properties
CAS No. |
921040-11-1 |
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Molecular Formula |
C11H11N3O2 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
2-cyclopropyl-1-methyl-5-nitrobenzimidazole |
InChI |
InChI=1S/C11H11N3O2/c1-13-10-5-4-8(14(15)16)6-9(10)12-11(13)7-2-3-7/h4-7H,2-3H2,1H3 |
InChI Key |
PBMUHNDHPJXIRE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1C3CC3 |
Origin of Product |
United States |
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